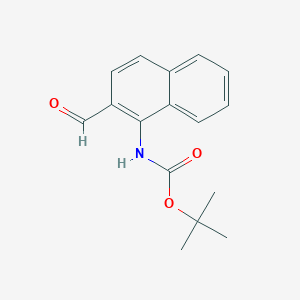

tert-butyl N-(2-formylnaphthalen-1-yl)carbamate

Description

tert-Butyl N-(2-formylnaphthalen-1-yl)carbamate is a specialized carbamate derivative featuring a naphthalene backbone substituted with a formyl group at the 2-position and a tert-butyloxycarbonyl (Boc)-protected amine at the 1-position. The Boc group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses. The naphthalene core provides aromatic rigidity and extended conjugation, which may influence photophysical properties or binding interactions in biological systems.

Properties

IUPAC Name |

tert-butyl N-(2-formylnaphthalen-1-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-16(2,3)20-15(19)17-14-12(10-18)9-8-11-6-4-5-7-13(11)14/h4-10H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHDTHYKHQXALZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC2=CC=CC=C21)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-formylnaphthalen-1-yl)carbamate typically involves the reaction of 2-naphthylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then formylated using a formylating agent like dimethylformamide (DMF) and a strong base such as lithium diisopropylamide (LDA) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-formylnaphthalen-1-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

Oxidation: 2-naphthylcarbamic acid

Reduction: 2-(hydroxymethyl)naphthylcarbamate

Substitution: Substituted carbamates with different alkyl or aryl groups

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(2-formylnaphthalen-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology and Medicine: The compound is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in antimicrobial and anticancer research due to their ability to interact with biological targets .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of

Biological Activity

tert-butyl N-(2-formylnaphthalen-1-yl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, consolidating findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : CHNO

- Molecular Weight : 215.25 g/mol

- Density : 1.0 g/cm³

- Boiling Point : 220 °C

- Melting Point : 50-52 °C

Synthesis

The synthesis of tert-butyl N-(2-formylnaphthalen-1-yl)carbamate typically involves the reaction of 2-formylnaphthalene with tert-butyl carbamate under acidic conditions. The reaction mechanism includes the formation of an imine intermediate, which subsequently undergoes hydrolysis to yield the final product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various carbamate derivatives, including tert-butyl N-(2-formylnaphthalen-1-yl)carbamate. In vitro assays demonstrate significant inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibits a minimum inhibitory concentration (MIC) in the low micromolar range, indicating potent antibacterial properties.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting certain hydrolases and transferases, which are crucial in various biochemical pathways. The inhibition kinetics suggest a competitive inhibition mechanism, with IC values comparable to known inhibitors in the field.

Case Studies

-

Study on Antibacterial Activity :

- Objective : To evaluate the antibacterial efficacy of tert-butyl N-(2-formylnaphthalen-1-yl)carbamate.

- Methodology : Disk diffusion method on agar plates.

- Results : The compound displayed significant zones of inhibition against tested bacterial strains, with results summarized in Table 1.

Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL) Staphylococcus aureus 18 32 Escherichia coli 15 64 Pseudomonas aeruginosa 12 128 -

Enzyme Inhibition Study :

- Objective : To assess the inhibitory effects on acetylcholinesterase (AChE).

- Methodology : Ellman’s assay for AChE activity.

- Results : The compound exhibited an IC value of 150 nM, indicating strong inhibition compared to standard AChE inhibitors.

The biological activity of tert-butyl N-(2-formylnaphthalen-1-yl)carbamate is hypothesized to stem from its ability to interact with specific biological targets through hydrogen bonding and π-stacking interactions due to its naphthalene moiety. This structural feature enhances its affinity towards enzymes and microbial cell membranes.

Comparison with Similar Compounds

Bicyclic Carbamate Derivatives

Compounds such as tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate () and tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7, ) share the Boc-protected amine but differ in their bicyclic frameworks. The bicyclo[2.2.2]octane and azabicyclo[2.2.1]heptane systems introduce steric constraints and altered electronic environments compared to the planar naphthalene ring. These features may enhance metabolic stability or selectivity in drug-target interactions .

| Compound | Core Structure | CAS Number | Key Feature |

|---|---|---|---|

| tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate | Bicyclo[2.2.2]octane | Not provided | Rigid, three-dimensional scaffold |

| tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate | Azabicyclo[2.2.1]heptane | 1932203-04-7 | Nitrogen-containing bicyclic system |

Cyclopentyl Hydroxycarbamates

Derivatives like tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9, ) and tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1, ) feature hydroxyl groups on cyclopentane rings. The hydroxyl group introduces polarity and hydrogen-bonding capability, which are absent in the formyl-substituted naphthalene compound. This difference could influence solubility (e.g., logP values) and pharmacokinetic profiles .

Fluorinated Aromatic Carbamates

tert-Butyl N-(2-fluoro-3-formylphenyl)carbamate () replaces the naphthalene system with a fluorinated phenyl ring. This contrasts with the electron-rich naphthalene core, which may stabilize charge-transfer interactions .

Piperidine-Based Carbamates

Examples such as tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5, ) and tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate () highlight aliphatic heterocycles. The stereochemistry (3R,5S) and trifluoromethyl groups in these analogs may enhance binding specificity in enzyme inhibition compared to the achiral naphthalene derivative .

Naphthalene-Based Aminoethylcarbamates

tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate (CAS: 1263051-60-0, ) shares the naphthalene backbone but substitutes the formyl group with an aminoethyl moiety. The primary amine introduces nucleophilic reactivity, enabling conjugation or salt formation, whereas the formyl group in the target compound is electrophilic, suitable for condensation reactions (e.g., Schiff base formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.